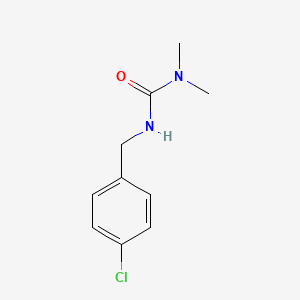![molecular formula C18H20N2O5 B5162515 3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate is a chemical compound that is widely used in scientific research. This compound is also known as AG-1478 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Applications De Recherche Scientifique
3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate is widely used in scientific research as a potent inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in cell growth, proliferation, and differentiation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of cancer, as well as other diseases such as psoriasis and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate involves the inhibition of the tyrosine kinase activity of the EGFR. This results in the suppression of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of EGFR has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of EGFR signaling pathways, which results in the suppression of cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects in models of psoriasis and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate in lab experiments include its potency as an EGFR inhibitor and its relatively simple synthesis method. However, one limitation of this compound is its specificity for EGFR, which may limit its use in studies of other signaling pathways.
Orientations Futures
There are several future directions for research involving 3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate. One area of research is the development of more potent and specific EGFR inhibitors. Another area of research is the investigation of the potential therapeutic applications of EGFR inhibitors in the treatment of cancer, psoriasis, and Alzheimer's disease. Additionally, research could be focused on the identification of biomarkers that could predict response to EGFR inhibitors in cancer patients.
Méthodes De Synthèse
The synthesis of 3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate involves the reaction of 3-methylphenol with isopropyl chloroformate to form the isopropoxycarbonyl derivative. This derivative is then reacted with 3-aminophenol to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl] N-hydroxy-N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)24-17(21)19-14-7-5-9-16(11-14)25-18(22)20(23)15-8-4-6-13(3)10-15/h4-12,23H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEOTTTVAKNONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)
![2-[(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5162442.png)

![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
